molecular formula C14H25N3O B2668011 N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2201321-86-8

N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2668011
CAS No.: 2201321-86-8
M. Wt: 251.374
InChI Key: WAWVWFGJJYASDN-UHFFFAOYSA-N
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Description

N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrroles This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and an octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

The synthesis of N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves several steps One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

N-tert-butyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-tert-butyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-14(2,3)15-13(18)17-8-10-6-16(12-4-5-12)7-11(10)9-17/h10-12H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWVWFGJJYASDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC2CN(CC2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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